Cyclohexyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone typically involves the reaction of cyclohexanone with 1H-pyrrolo[2,3-B]pyridine-6-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Cyclohexyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of Cyclohexyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration . By inhibiting these receptors, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
1H-pyrrolo[2,3-B]pyridine derivatives: These compounds share a similar core structure and have been studied for their potential as FGFR inhibitors.
Cyclohexyl derivatives: Compounds with a cyclohexyl group that exhibit similar chemical properties and reactivity.
Uniqueness
Cyclohexyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone is unique due to its specific combination of a cyclohexyl group and a pyrrolo[2,3-B]pyridine core. This unique structure contributes to its specific biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C14H16N2O |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
cyclohexyl(1H-pyrrolo[2,3-b]pyridin-6-yl)methanone |
InChI |
InChI=1S/C14H16N2O/c17-13(10-4-2-1-3-5-10)12-7-6-11-8-9-15-14(11)16-12/h6-10H,1-5H2,(H,15,16) |
InChI Key |
WVFWOMXBQGOGBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=NC3=C(C=C2)C=CN3 |
Origin of Product |
United States |
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